molecular formula C12H8ClNO B1490755 4-(5-Chloropyridin-2-yl)benzaldehyde CAS No. 1255637-13-8

4-(5-Chloropyridin-2-yl)benzaldehyde

Cat. No. B1490755
CAS RN: 1255637-13-8
M. Wt: 217.65 g/mol
InChI Key: LZEWKCMPTGYPNK-UHFFFAOYSA-N
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Description

“4-(5-Chloropyridin-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 . It is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “4-(5-Chloropyridin-2-yl)benzaldehyde” is 1S/C12H8ClNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(5-Chloropyridin-2-yl)benzaldehyde” has a molecular weight of 217.65 . It is stored at a temperature of 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.

Scientific Research Applications

Enzymatic Production Optimization

The compound “4-(5-Chloropyridin-2-yl)benzaldehyde” could be used in the optimization of enzymatic production processes. For example, a study on a mutant of 4-hydroxymandelate synthase showed increased activity, which could potentially be applied to enhance the conversion rates of similar compounds .

Catalysis in Organic Synthesis

This chemical might serve as a catalyst or intermediate in organic synthesis reactions, such as the hydrogenation of benzaldehyde to benzyl alcohol. Different catalysts and supports can be tested for their efficiency in related reactions .

Safety and Hazards

The safety information for “4-(5-Chloropyridin-2-yl)benzaldehyde” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

The primary targets of the compound 4-(5-Chloropyridin-2-yl)benzaldehyde are currently unknown . This compound is a versatile small molecule scaffold , which suggests it may interact with multiple targets.

Mode of Action

As a versatile small molecule scaffold , it may interact with its targets in a variety of ways, potentially leading to different biochemical changes depending on the specific target and cellular context.

Biochemical Pathways

Given its status as a versatile small molecule scaffold , it may influence a range of biochemical pathways, with the specific effects likely depending on the cellular context and the specific targets of the compound.

Result of Action

As a versatile small molecule scaffold , it may have a range of effects depending on the specific targets and cellular context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-Chloropyridin-2-yl)benzaldehyde . These factors could include the pH of the environment, the presence of other molecules, and the specific cellular context.

properties

IUPAC Name

4-(5-chloropyridin-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEWKCMPTGYPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloropyridin-2-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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